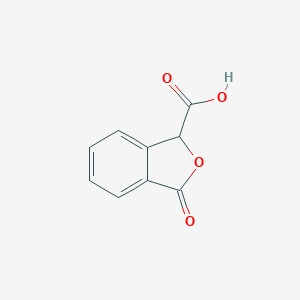

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHBUJIXNLOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298220 | |

| Record name | 3-Phthalidecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-14-5 | |

| Record name | 708-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phthalidecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

An In-depth Technical Guide on the Synthesis of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid

Introduction

3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid, a molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for more complex molecular architectures. Its structure, featuring a phthalide (isobenzofuranone) core fused with a carboxylic acid at the 1-position, presents a unique combination of reactive sites. This guide provides a comprehensive overview of the synthetic routes to this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this valuable synthetic intermediate.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid can be approached through several strategic disconnections. The most common and reliable methods originate from readily available starting materials such as phthalic anhydride and its derivatives. The core of these syntheses often involves the formation of the lactone ring and the concurrent or subsequent introduction of the carboxylic acid functionality.

Primary Synthetic Route: From Phthalic Anhydride

One of the most direct and widely cited methods for the preparation of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid involves the reaction of phthalic anhydride with a cyanide source. This approach is efficient and proceeds through a well-characterized mechanism.

A common method for synthesizing 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is through the reaction of phthalic anhydride with potassium cyanide, followed by acidification. This reaction proceeds via a nucleophilic attack of the cyanide ion on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. The resulting intermediate then undergoes cyclization to form the phthalide ring system, with a nitrile group at the 1-position. Subsequent acidic hydrolysis of the nitrile group affords the desired carboxylic acid.

Below is a diagram illustrating the workflow for the synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid from phthalic anhydride.

Caption: Workflow for the synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid from phthalic anhydride.

Materials and Equipment:

-

Phthalic anhydride

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as water.

-

Addition of Cyanide: Slowly add a solution of potassium cyanide to the phthalic anhydride solution at room temperature with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Mixture: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the initial reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to the reaction mixture to hydrolyze the intermediate nitrile. This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.

-

Product Isolation: Continue heating the acidified mixture under reflux until the hydrolysis is complete. The product, 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid, may precipitate upon cooling.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Characterization and Data

The structural confirmation of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is crucial. The following table summarizes the expected analytical data for the compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet), CH proton at position 1 (singlet), COOH proton (broad singlet). |

| ¹³C NMR | Carbonyl carbons (lactone and carboxylic acid), aromatic carbons, and the aliphatic carbon at position 1. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the lactone and carboxylic acid, and O-H stretching for the carboxylic acid. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | A sharp melting point indicates high purity. |

Applications in Synthesis

3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is a valuable precursor for the synthesis of various heterocyclic compounds and natural products. The presence of both a lactone and a carboxylic acid allows for a range of chemical transformations. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the lactone can undergo ring-opening reactions. These properties make it an important starting material in medicinal chemistry and materials science.

References

-

Gassman, P. G.; Heckert, D. P. Phthalide-3-carboxylic Acid. J. Org. Chem.1966 , 31 (8), 2713–2714. [Link]

The Architectural Blueprint of a Molecule: A Technical Guide to the Structure Elucidation of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In the landscape of medicinal chemistry and materials science, the precise architecture of a molecule is the bedrock upon which its function is built. The compound 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as 2-carboxyphthalide, presents a compelling case study in structural elucidation. Its deceptively simple formula, C₉H₆O₄, belies a nuanced three-dimensional arrangement that dictates its reactivity and potential as a synthetic intermediate. This guide moves beyond a mere recitation of data, offering a narrative journey through the analytical techniques that collectively unveil the molecule's true form. As a senior application scientist, the intent here is not to provide a rigid protocol but to illuminate the why behind the how—the scientific rationale that transforms spectral noise into structural certainty.

I. Foundational Strategy: A Multi-Pronged Analytical Approach

The elucidation of an unknown molecular structure is akin to assembling a complex puzzle. No single piece provides the complete picture. Instead, a synergistic application of various analytical techniques is employed, each providing a unique and complementary perspective. For this compound, our primary tools will be Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C). Elemental analysis serves as a fundamental check, ensuring the molecular formula is consistent with the empirical data.

The logic of this workflow is self-validating. Mass spectrometry will provide the molecular weight and fragmentation patterns, offering initial clues about the structural components. Infrared spectroscopy will identify the functional groups present, confirming the existence of carbonyls, hydroxyls, and aromatic rings. Finally, NMR spectroscopy will map the carbon and hydrogen framework, revealing the precise connectivity and spatial relationships of the atoms. Each successive technique builds upon and corroborates the findings of the last, leading to an unambiguous structural assignment.

II. Synthesis: Crafting the Molecule of Interest

A robust understanding of a molecule's structure begins with its synthesis. The chosen synthetic route not only provides the material for analysis but also offers insights into potential byproducts and isomeric impurities that could complicate spectral interpretation. A common and reliable method for the preparation of this compound involves the intramolecular cyclization of 2-formylbenzoic acid.[1] This precursor is readily available and the reaction proceeds under relatively mild conditions.

Experimental Protocol: Synthesis from 2-Formylbenzoic Acid

Objective: To synthesize this compound via the intramolecular cyclization of 2-formylbenzoic acid.

Materials:

-

2-Formylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reduction of the Aldehyde: In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) in methanol. Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2). This step neutralizes the excess borohydride and catalyzes the lactonization.

-

Lactonization: Stir the acidified solution at room temperature for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Causality of Experimental Choices: The use of sodium borohydride is a mild and selective reducing agent for the aldehyde group, leaving the carboxylic acid intact. The subsequent acidification serves a dual purpose: it quenches the reducing agent and, crucially, provides the acidic environment necessary to catalyze the intramolecular esterification (lactonization) between the newly formed alcohol and the carboxylic acid.

III. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the first piece of the structural puzzle: the molecular weight. For this compound (C₉H₆O₄), the calculated molecular weight is 178.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion peak (M⁺), induces fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that offers significant structural information.

Expected Fragmentation Pattern:

-

[M]⁺: The molecular ion peak at m/z = 178.

-

[M - H₂O]⁺: Loss of a water molecule (18 Da) from the carboxylic acid and the adjacent methine proton is a potential fragmentation, leading to a peak at m/z = 160.

-

[M - COOH]⁺: Loss of the carboxylic acid group (45 Da) is a common fragmentation for carboxylic acids, resulting in a peak at m/z = 133.[2]

-

[M - CO]⁺: Loss of carbon monoxide (28 Da) from the lactone ring is another plausible fragmentation pathway.

-

Benzoyl Cation: Cleavage of the heterocyclic ring could lead to the formation of the benzoyl cation at m/z = 105.

| Fragment Ion | m/z (Expected) | Plausible Neutral Loss |

| [M]⁺ | 178 | - |

| [M - H₂O]⁺ | 160 | H₂O |

| [M - COOH]⁺ | 133 | •COOH |

| [C₇H₅O]⁺ | 105 | CO from [M-COOH]⁺ |

Table 1: Predicted Mass Spectrometry Fragments.

IV. Infrared Spectroscopy: Identifying the Molecular Bonds

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the carboxylic acid, the lactone (a cyclic ester), and the aromatic ring.[3]

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[4]

-

C-H Stretch (Aromatic): Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C=O Stretch (Lactone): A strong, sharp absorption band is expected for the carbonyl group of the five-membered lactone ring. Due to ring strain, this band typically appears at a higher frequency than that of an acyclic ester, around 1770-1750 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Another strong, sharp absorption for the carboxylic acid carbonyl is expected around 1720-1700 cm⁻¹. This may appear as a distinct peak or as a shoulder on the lactone carbonyl band.

-

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretch (Lactone and Carboxylic Acid): Strong absorptions corresponding to the C-O single bond stretching of the lactone and carboxylic acid are expected in the 1300-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Lactone | C=O Stretch | 1770 - 1750 | Strong |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Lactone/Carboxylic Acid | C-O Stretch | 1300 - 1100 | Strong |

Table 2: Predicted Infrared Absorption Frequencies.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms and even their spatial arrangement.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically in the range of δ 10-13 ppm. This proton is readily exchangeable with D₂O.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-disubstitution pattern, they will likely exhibit complex splitting patterns (e.g., multiplets or doublets of doublets). The proton adjacent to the lactone carbonyl will be the most deshielded.

-

Methine Proton (-CH-): The proton at the chiral center (C1) is attached to an oxygen atom and is adjacent to a carbonyl group, so it is expected to be significantly deshielded, likely appearing as a singlet in the region of δ 5.5-6.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Ar-H | 7.5 - 8.0 | Multiplet | 4H |

| -CH- | 5.5 - 6.0 | Singlet | 1H |

Table 3: Predicted ¹H NMR Chemical Shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

-

Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 170-175 ppm.

-

Lactone Carbonyl (-C=O): The carbonyl carbon of the lactone is also expected in a similar downfield region, around δ 168-172 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the range of δ 120-150 ppm. The two quaternary carbons to which the lactone ring is fused will have distinct chemical shifts.

-

Methine Carbon (-CH-): The carbon at the chiral center (C1) is attached to an oxygen and a carbonyl group, and is expected to be found in the range of δ 70-80 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 175 |

| Lactone C=O | 168 - 172 |

| Ar-C (quaternary) | 140 - 150 |

| Ar-CH | 120 - 135 |

| -CH- | 70 - 80 |

Table 4: Predicted ¹³C NMR Chemical Shifts.

VI. Conclusion: A Cohesive Structural Narrative

By integrating the data from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy, a definitive structure for this compound emerges. The molecular weight from MS is corroborated by the elemental composition. The functional groups identified by IR are perfectly aligned with the proposed structure. Finally, the intricate map of proton and carbon environments provided by NMR confirms the precise atomic connectivity. This multi-faceted, self-validating approach ensures the highest degree of confidence in the elucidated structure, providing a solid foundation for further research and development.

References

-

ChemRxiv. Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. [Link]

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

-

ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]

-

Wikipedia. 2-Carboxybenzaldehyde. [Link]

-

PubChem. 1,3-dihydro-3-oxo-4-isobenzofurancarboxylic acid. [Link]

-

MDPI. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. This compound. [Link]

-

Ark Pharm, Inc. 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. [Link]

-

ResearchGate. Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. [Link]

-

Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

Sources

physical and chemical properties of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 708-14-5), a heterocyclic building block of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physicochemical properties, explores its chemical reactivity based on its distinct functional groups, and provides insight into its stability and handling. By integrating theoretical predictions with available experimental data, this guide serves as an essential resource for researchers, scientists, and drug development professionals utilizing this compound as a synthetic intermediate for more complex molecular architectures.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a benzofuran core structure.[1] Benzofurans, in general, are prominent scaffolds in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, making them attractive starting points for drug discovery programs.[2][3]

The subject molecule, with the chemical formula C₉H₆O₄ and a molecular weight of 178.14 g/mol , is characterized by two key functional groups that dictate its chemical behavior: a carboxylic acid at the 1-position and a lactone (a cyclic ester) as part of the furanone ring.[4][5] The interplay between the aromatic benzene ring, the acidic carboxyl group, and the reactive lactone makes this compound a versatile intermediate for further chemical elaboration. According to IUPAC nomenclature conventions for cyclic compounds, the name is derived by identifying the parent benzofuran ring system and specifying the substituents and modifications.[6]

Physicochemical Properties

The physical characteristics of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction setup and purification strategies. The properties of this compound are summarized below.

Summary of Physical Data

| Property | Value | Source |

| CAS Number | 708-14-5 | [4][5][7] |

| Molecular Formula | C₉H₆O₄ | [1][4][5] |

| Molecular Weight | 178.14 g/mol | [4][5] |

| Melting Point | 144.5 - 150 °C | [5][8] |

| Boiling Point | 432.7 ± 45.0 °C (Predicted) | [8] |

| Density | 1.505 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa (Acidity Constant) | 2.39 ± 0.20 (Predicted) | [8] |

Discussion of Properties

-

Melting Point: The reported melting point falls within the range of 144.5 to 150 °C.[5][8] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces, likely hydrogen bonding mediated by the carboxylic acid group, which can form stable dimers in the solid state.[9]

-

Acidity (pKa): The predicted pKa of 2.39 suggests that this compound is a relatively strong organic acid.[8] For context, this is significantly more acidic than acetic acid (pKa ≈ 4.76). This heightened acidity is attributable to the electron-withdrawing effect of the adjacent lactone's carbonyl group and the stabilizing influence of the benzofuran ring system on the conjugate base. This property is paramount for planning reactions involving deprotonation or salt formation.

-

Spectral Information: Characterization of this compound typically involves standard spectroscopic methods. Commercial suppliers note the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for identity and purity confirmation.[4] Predicted mass spectrometry data indicates a monoisotopic mass of 178.02661 Da.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its functional groups. Understanding its reactivity is key to its successful use as a synthetic precursor.

-

Carboxylic Acid Group: As a typical carboxylic acid, this moiety can undergo a range of reactions, including:

-

Deprotonation: Reaction with a base will readily form a carboxylate salt.[12]

-

Esterification: Treatment with an alcohol under acidic conditions will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling reagents) followed by reaction with an amine will produce an amide. This is a common strategy in medicinal chemistry.[3]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

-

-

Lactone Ring: The lactone is a cyclic ester and is susceptible to nucleophilic attack.

-

Hydrolysis: Under basic conditions (saponification) or strong acidic conditions, the lactone ring can be hydrolyzed (opened) to yield a 2-(carboxymethyl)benzoic acid derivative. This is a critical consideration for reaction planning, as unintended ring-opening can occur if pH is not controlled.

-

-

Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The existing substituents (lactone and carboxyl group) will act as deactivating, meta-directing groups, although reaction conditions would need to be carefully selected to avoid side reactions with the other functional groups.

Stability and Storage

Based on data for structurally related compounds, this compound is expected to be stable under normal laboratory conditions.[13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.[13] Hazardous decomposition upon combustion will likely yield carbon monoxide and carbon dioxide.[13]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point is a fundamental technique for assessing the purity of a crystalline solid. The causality behind this experiment is that impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature than the pure substance.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula. This ensures uniform heat transfer.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

-

Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (approx. 145-150 °C).

-

-

Measurement:

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

-

Interpretation:

-

A pure sample will exhibit a sharp melting range of 1-2 °C.

-

A broad melting range suggests the presence of impurities.

-

Workflow Visualization

Sources

- 1. This compound | C9H6O4 | CID 275087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 708-14-5 | this compound - Moldb [moldb.com]

- 5. biosynth.com [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 708-14-5 [sigmaaldrich.com]

- 8. This compound | 708-14-5 [m.chemicalbook.com]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 12. rroij.com [rroij.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a phthalide (or isobenzofuranone) core fused with a carboxylic acid moiety, imparts a rich chemical reactivity and a versatile scaffold for the development of complex molecular entities. This guide provides an in-depth exploration of this compound, delving into its nuanced nomenclature, the chemical principles guiding its synthesis, and its applications as a precursor in drug discovery and development.

Section 1: Decoding the Nomenclature - A Multifaceted Identity

The compound is known by several names, each highlighting a different aspect of its structure according to chemical nomenclature rules. Understanding these alternatives is crucial for comprehensive literature searches and clear scientific communication.

Systematic and Common Names

The most common names for this compound are This compound and 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid .[1][2] The term "benzofuran" indicates a fused benzene and furan ring system. The "dihydro" prefix signifies the saturation of two carbons in the furan ring, and "oxo" denotes the ketone functional group. The numbering of the heterocyclic system dictates the position of these features. "Isobenzofuran" is a synonym for the 2-benzofuran system.

A key aspect of this compound's chemistry is its existence in equilibrium with its open-chain tautomer, 2-formylbenzoic acid (also known as ophthalaldehydic acid).[3][4] This ring-chain tautomerism is a fundamental concept for understanding the reactivity and synthesis of this molecule.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol: A Step-by-Step Guide

A common and effective method for the synthesis involves a nucleophilic addition of cyanide to the aldehyde of 2-formylbenzoic acid, followed by hydrolysis of the resulting cyanohydrin.

Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous ethanol. Cool the solution in an ice bath.

-

Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) (1.1 equivalents) in water to the cooled solution of 2-formylbenzoic acid with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction mixture is stirred for several hours at room temperature.

-

Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid (HCl) and heat under reflux. The nitrile group of the intermediate cyanohydrin will be hydrolyzed to a carboxylic acid.

-

Work-up and Purification: After cooling, the product will precipitate out of the solution. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to yield pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), methine proton at C1 (singlet, ~5.5-6.0 ppm), carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Carbonyl carbon of the lactone (~170 ppm), carboxylic acid carbonyl (~175 ppm), aromatic carbons (~120-140 ppm), methine carbon at C1 (~70-80 ppm). |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), sharp C=O stretch from the lactone (~1760 cm⁻¹), and a C=O stretch from the carboxylic acid (~1710 cm⁻¹). [5][6][7][8][9] |

Chemical Reactivity

The presence of multiple functional groups—a lactone, a carboxylic acid, and an activated C-H group at the 1-position—makes this molecule a versatile synthon. The carboxylic acid can be converted to esters, amides, and other derivatives. The lactone can be opened under basic conditions. The proton at the C1 position is acidic and can be removed to generate a nucleophile for further reactions.

Section 3: Applications in Drug Discovery and Development

The phthalide and benzofuran scaffolds are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. [10][11][12][13]this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Bioactive Molecules

The rigid, bicyclic core of this molecule provides a well-defined three-dimensional structure that can be elaborated to interact with specific biological targets. Its derivatives have been investigated for a range of activities, including as potential anti-inflammatory, antimicrobial, and anticancer agents. The phthalimide moiety, a related structure, is a well-known pharmacophore, most famously in the case of thalidomide and its analogs. [10][11]

Role in Prodrug Design

The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability. These ester prodrugs can then be hydrolyzed in vivo by esterases to release the active carboxylic acid-containing drug.

Caption: Prodrug strategy utilizing the carboxylic acid moiety.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool in the arsenal of the medicinal chemist. Its rich chemistry, stemming from its unique structure and tautomeric equilibrium, provides a foundation for the synthesis of a diverse range of complex molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and versatile building blocks will undoubtedly increase, paving the way for future discoveries in drug development.

References

- Valters, R., & Flitsch, W. (Eds.). (1985). Ring-Chain Tautomerism. Springer.

- Almeida, L., et al. (2021). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Molecules, 26(16), 4777.

- Bansal, R., & Malhotra, M. (2021). Phthalimide: A Versatile Scaffold in Medicinal Chemistry. Medicinal Chemistry Research, 30(5), 1055-1076.

-

Wikipedia. (2023). 2-Carboxybenzaldehyde. Retrieved from [Link]

- G. S. S. S. Kumar, et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters.

- LibreTexts. (2021). Spectroscopy of Carboxylic Acids.

- El-Gendy, A. A. M. (2012). Ring-chain tautomerism of 2-formylbenzoic acid derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.

- Frank, P. V., et al. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(16), 4935.

-

Ark Pharma Scientific Limited. (n.d.). 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Oriental Journal of Chemistry. (1987). Some Observations on the Ring-Chain Tautomerism of 2-Aroylbenzoic Acids. Retrieved from [Link]

- Arkat USA, Inc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(vi), 27-44.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

- ResearchGate. (2021). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 88(4), 833-840.

-

Ark Pharma Scientific Limited. (n.d.). 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. Retrieved from [Link]

- Journal of the Chemical Society B: Physical Organic. (1970). Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. J. Chem. Soc. B, 636-641.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (2014).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

-

ResearchGate. (2010). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

- National Center for Biotechnology Information. (2007). 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylamino)benzoic acid. Acta Crystallographica Section E, 64(Pt 1), o752.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid | CAS:708-14-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. This compound | C9H6O4 | CID 275087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. | Semantic Scholar [semanticscholar.org]

- 12. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

discovery and historical synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Preamble: Charting the Synthetic Heritage of a Versatile Benzofuranone

This technical guide provides a comprehensive exploration of the discovery and historical synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. This molecule, while possessing a specific IUPAC name, is best understood through its chemical lineage and structural relationships to foundational scaffolds in organic chemistry, namely phthalide and 2-formylbenzoic acid. Its history is not one of a single, dramatic discovery, but rather the logical culmination of 19th-century explorations into phthalic acid derivatives, which laid the groundwork for its eventual synthesis and application as a valuable intermediate in modern medicinal and materials chemistry. We will dissect the key historical syntheses, explain the mechanistic rationale behind the chosen methodologies, and provide detailed protocols to ensure a deep, practical understanding for researchers, scientists, and drug development professionals.

Part 1: Structural Elucidation and Chemical Context

3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid (PubChem CID: 275087) is a heterocyclic compound belonging to the benzofuranone class.[1] Its structure features a benzene ring fused to a furanone ring, with a carboxylic acid group at the 1-position and a ketone at the 3-position.

To fully appreciate its chemistry, it is crucial to understand its relationship with its immediate chemical relatives:

-

Phthalide (Isobenzofuran-1(3H)-one): This is the parent scaffold of the target molecule, lacking the substituents at the 1 and 3 positions. The synthesis of phthalide itself was a significant early achievement, often prepared by the reduction of phthalic anhydride.[2]

-

2-Formylbenzoic Acid: This compound is a critical precursor and exists in a ring-chain tautomerism with 3-hydroxyphthalide .[3] The cyclic lactol (3-hydroxyphthalide) is the direct precursor to the target molecule's 3-oxo functionality via oxidation.

-

2-Carboxyphenylglyoxylic Acid: This is the open-chain keto-acid form which, upon intramolecular cyclization (lactonization), would yield the target molecule.

The interplay between these structures is fundamental to understanding the synthetic strategies that have been developed.

Caption: Interrelationship of the target molecule with key precursors.

Part 2: The 19th-Century Genesis: Synthesis of the Chemical Precursors

The story of our target molecule begins not with its own synthesis, but with the foundational work on its precursors, particularly 2-formylbenzoic acid, which was first prepared and characterized in 1887.[3] This seminal work provided the essential chemical framework from which more complex derivatives could be accessed.

Pillar Synthesis: The 1887 Preparation of 2-Formylbenzoic Acid from Phthalide

The first documented synthesis of 2-formylbenzoic acid relied on the functionalization of the simpler phthalide molecule.[3] The strategic choice to halogenate the 1-position of phthalide was critical, as it introduced a good leaving group (bromide or chloride), facilitating the subsequent hydrolysis to form the aldehyde group, which exists in equilibrium with the cyclic 3-hydroxyphthalide.

Reaction Pathway

The process is a two-step sequence:

-

Radical Halogenation: Phthalide is treated with a halogenating agent (bromine or chlorine) to form a 1-halo-phthalide intermediate.

-

Hydrolysis: The resulting halide is then heated with water, causing it to hydrolyze and form the final product.

Caption: The 1887 synthesis pathway from phthalide to 2-formylbenzoic acid.

Protocol: Synthesis of 2-Formylbenzoic Acid via Bromination

This protocol is a representation of the classical 1887 method.

Step 1: Synthesis of 1-Bromophthalide

-

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1 mole of phthalide.

-

Reaction: Gently heat the phthalide until it melts.

-

Addition: Slowly add 1 mole of bromine (Br₂) via the dropping funnel to the molten phthalide. The reaction is exothermic and will proceed with the evolution of HBr gas (ensure proper ventilation and scrubbing).

-

Completion: After the addition is complete, continue heating the mixture until the evolution of HBr ceases, indicating the reaction is complete.

-

Isolation: Allow the mixture to cool. The crude 1-bromophthalide will solidify.

Step 2: Hydrolysis to 2-Formylbenzoic Acid

-

Setup: Transfer the crude 1-bromophthalide to a larger flask suitable for heating with water.

-

Hydrolysis: Add a sufficient volume of water to the flask and heat the mixture to boiling.

-

Reaction: Continue heating under reflux. The hydrolysis of the bromide to the lactol occurs. The progress can be monitored by the dissolution of the organic material.

-

Workup: After the reaction is complete (typically several hours), cool the solution. The 2-formylbenzoic acid may crystallize upon cooling.

-

Purification: Filter the product and recrystallize from hot water to yield purified 2-formylbenzoic acid. The overall reported yield for this process is between 78% and 83%.[3]

Trustworthiness Note: This protocol is self-validating through the observation of HBr gas evolution in Step 1 and the physical change from a water-insoluble halide to a water-soluble carboxylic acid in Step 2. The final product can be characterized by its melting point and spectroscopic methods.

Part 3: The Gabriel Synthesis Connection: A Clarification

The name "Gabriel" is famously associated with phthalic acid derivatives through the Gabriel Synthesis , also developed in 1887 by Siegmund Gabriel.[4] This reaction is a cornerstone method for synthesizing primary amines from primary alkyl halides.[5][6][7]

The classic Gabriel synthesis involves:

-

Deprotonation of phthalimide with a base (e.g., potassium hydroxide) to form the potassium phthalimide salt.

-

N-alkylation of the phthalimide salt with an alkyl halide in an SN2 reaction.

-

Cleavage of the resulting N-alkylphthalimide, typically with hydrazine (the Ing-Manske procedure) or strong acid, to release the primary amine.[4]

Caption: Workflow of the classic Gabriel Synthesis for primary amines.

It is critical to establish that while the Gabriel Synthesis is historically significant and contemporaneous with the first synthesis of 2-formylbenzoic acid, it is not a direct method for producing 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. The confusion likely arises from the shared "phthal-" moiety and the identical year of discovery. The Gabriel synthesis is fundamentally about C-N bond formation, whereas the synthesis of our target molecule centers on C-C and C-O bond formation and manipulation. There is no widely recognized "Gabriel phthalylglyoxylic acid synthesis" in mainstream chemical literature. This guide, therefore, focuses on the verifiable synthetic routes.

Part 4: Evolution of Synthetic Strategies

While the 1887 method provided the initial entry point, subsequent research has focused on developing more direct and efficient routes to phthalide carboxylic acids and their derivatives. The key challenge is the controlled introduction of the carboxylic acid and oxo functionalities.

Modern Approach: Oxidation of 3-Hydroxyphthalide

A logical and more direct route to 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid would proceed via a two-step process from 2-formylbenzoic acid:

-

Cyanohydrin Formation and Hydrolysis: Introduction of a carboxyl group at the 1-position. This can be achieved via a Strecker-type synthesis on the aldehyde tautomer.[8] Reacting 2-formylbenzoic acid with a cyanide source (e.g., KCN) would form a cyanohydrin at the aldehyde carbon. Subsequent hydrolysis of the nitrile group would yield a carboxylic acid, resulting in 3-hydroxyphthalide-1-carboxylic acid.

-

Oxidation: The secondary alcohol of the lactol (3-hydroxyphthalide-1-carboxylic acid) can then be oxidized to the desired ketone using standard oxidizing agents (e.g., PCC, Swern oxidation, or a milder Dess-Martin periodinane).

Conceptual Reaction Pathway

Caption: Conceptual modern pathway to the target molecule.

Protocol: Synthesis via Cyanohydrin Route

This protocol is a representative modern approach.

Step 1: Synthesis of 3-Hydroxyphthalide-1-carboxylic Acid

-

Setup: In a flask, dissolve 1 mole of 2-formylbenzoic acid in an appropriate solvent (e.g., aqueous ethanol). Cool the solution in an ice bath.

-

Cyanide Addition: Slowly add a solution of 1.1 moles of potassium cyanide (KCN) in water. Maintain the temperature below 10 °C.

-

Reaction: Stir the mixture at low temperature for several hours to allow for the formation of the cyanohydrin intermediate.

-

Hydrolysis: Acidify the mixture carefully with concentrated hydrochloric acid (HCl) and heat under reflux. This will hydrolyze the nitrile group to a carboxylic acid. Caution: This step will generate HCN gas; it must be performed in a well-ventilated fume hood.

-

Isolation: Cool the reaction mixture. The product, 3-hydroxyphthalide-1-carboxylic acid, should precipitate. Filter and wash with cold water.

Step 2: Oxidation to the Final Product

-

Setup: Suspend 1 mole of the dried 3-hydroxyphthalide-1-carboxylic acid from the previous step in a suitable solvent like dichloromethane (DCM).

-

Oxidation: Add 1.5 moles of pyridinium chlorochromate (PCC) in portions to the stirred suspension.

-

Reaction: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the disappearance of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product, 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid.

Comparative Data of Synthetic Approaches

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Historical (1887) | Phthalide | Halogenation, Hydrolysis | Establishes foundational chemistry | Indirect; only produces the precursor 2-formylbenzoic acid |

| Modern (Conceptual) | 2-Formylbenzoic Acid | Cyanohydrin formation, Hydrolysis, Oxidation | More direct route to the final target | Involves highly toxic reagents (KCN, PCC); requires careful handling |

Conclusion

The history of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is a clear illustration of the progressive nature of chemical synthesis. Its origins are firmly rooted in the late 19th-century investigations into the fundamental reactions of phthalic acid derivatives, with the 1887 synthesis of 2-formylbenzoic acid serving as the critical historical anchor.[3] While the famed Gabriel Synthesis of amines shares a common starting material family and year of discovery, it represents a divergent path focused on nitrogen chemistry.[4] The evolution towards modern synthetic routes demonstrates a shift towards more direct, albeit often more hazardous, methods involving cyanohydrin formation and subsequent oxidation. This journey from a derivative of a simple lactone to a precisely functionalized building block underscores the intellectual and technical advancements that empower today's drug discovery and materials science professionals.

References

-

Chen, J., et al. (2020). Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers. RSC Publishing. [Link][9]

-

Quick Company. An Improved Process For Preparation Of 2 Carboxybenzaldehyde. [Link]

-

PubMed. Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. [Link][10]

-

ResearchGate. (PDF) The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. [Link][8]

-

HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

-

PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]

-

MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

-

PubMed. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

-

Organic Chemistry Portal. Gabriel Synthesis. [Link]

-

PubChem. 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid. [Link][1]

Sources

- 1. This compound | C9H6O4 | CID 275087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel synthesis [quimicaorganica.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers: synthesis, structural features, luminescence sensing, and magnetism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phthalide synthesis [organic-chemistry.org]

Spectroscopic Profile of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Implications

The structure of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid dictates its interaction with different spectroscopic techniques. The key structural features include:

-

Aromatic Ring: A benzene ring fused to the lactone, which will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in IR spectroscopy.

-

γ-Lactone Ring: A five-membered cyclic ester that will show a distinctive high-frequency carbonyl (C=O) stretch in the IR spectrum and influence the chemical shifts of adjacent protons and carbons in the NMR spectra.

-

Carboxylic Acid: This functional group has highly characteristic and easily identifiable signals in both IR (broad O-H and C=O stretches) and ¹H NMR (downfield proton signal) spectroscopy.

-

Chiral Center: The carbon at position 1 is a chiral center, which can lead to diastereotopicity of adjacent protons if the molecule is in a chiral environment, although this is not typically observed in standard achiral solvents.

The interplay of these functional groups creates a unique electronic environment throughout the molecule, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the carboxylic acid proton.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |

| ~7.9-8.1 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the lactone carbonyl, deshielded by the carbonyl's anisotropy. |

| ~7.5-7.7 | Multiplet | 3H | Ar-H | Remaining aromatic protons, with complex splitting patterns due to ortho and meta couplings. |

| ~5.8 | Singlet | 1H | H-1 | The methine proton at the chiral center (C1) is deshielded by the adjacent lactone oxygen and the carboxylic acid group. |

Expertise in Action: Interpreting the ¹H NMR Spectrum

The downfield shift of the carboxylic acid proton is a classic diagnostic feature.[1] The aromatic region will likely display a complex splitting pattern due to the fused ring system. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2][3][4] The exact chemical shifts and coupling constants of the aromatic protons would require computational modeling or experimental data for a precise assignment. The singlet for the H-1 proton is a key identifier for the core structure. Its deshielded position is a direct consequence of the electron-withdrawing nature of the adjacent oxygen and carbonyl groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule, with distinct signals for the carbonyl carbons, aromatic carbons, and the chiral center.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid typically appears in this region. |

| ~168-172 | C=O (Lactone) | The lactone carbonyl carbon is also found in a similar downfield region.[5][6] |

| ~145-150 | Ar-C (quaternary) | The aromatic carbon to which the lactone oxygen is attached. |

| ~125-135 | Ar-C | The remaining aromatic carbons will appear in this typical range for benzene derivatives.[7] |

| ~120-125 | Ar-C (quaternary) | The aromatic carbon fused to the lactone ring. |

| ~75-80 | C-1 | The chiral carbon (C1) is shifted downfield due to the attachment of two electronegative oxygen atoms. |

Causality in ¹³C Chemical Shifts:

The chemical shifts of the carbonyl carbons are significantly downfield due to the strong deshielding effect of the double-bonded oxygen. Differentiating between the lactone and carboxylic acid carbonyls without further experiments (like HMBC) can be challenging, but their presence is a clear indicator of the molecule's functionality. The aromatic carbons show a spread of chemical shifts depending on their substitution and position relative to the electron-withdrawing groups. The upfield shift of the C-1 carbon compared to the carbonyls, despite being attached to two oxygens, is due to its sp³ hybridization.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the stretching vibrations of the O-H and C=O bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[8][9][10][11][12] |

| ~1780-1760 | Strong | C=O stretch (γ-Lactone) | Five-membered lactones (γ-lactones) exhibit a high-frequency carbonyl absorption due to ring strain.[13][14] |

| ~1720-1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid typically absorbs in this region. The presence of two distinct C=O stretches is a strong indicator of the molecule's structure. |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) | These are characteristic absorptions for the benzene ring. |

| ~1300-1200 | Strong | C-O stretch | A combination of C-O stretching from the carboxylic acid and the lactone. |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | This is another characteristic absorption for a hydrogen-bonded carboxylic acid. |

Self-Validating Protocols in IR Analysis:

The presence of a very broad absorption in the O-H stretching region, coupled with a strong carbonyl absorption, is a highly reliable indicator of a carboxylic acid functional group.[9] The additional high-frequency carbonyl stretch is a key piece of evidence for the presence of the strained γ-lactone ring.[13] This combination of bands provides a self-validating system for identifying the core structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 178 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₉H₆O₄. |

| 133 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids. |

| 105 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the lactone ring.[15][16][17] |

| 77 | [C₆H₅]⁺ | Formation of the phenyl cation after further fragmentation. |

Logical Fragmentation Pathways:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of the labile carboxylic acid group. This would lead to a stable acylium ion. Subsequent fragmentation would likely involve the lactone ring, with the loss of carbon monoxide being a common pathway for cyclic esters.[15][17] The observation of these key fragments would provide strong evidence for the proposed structure.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For unambiguous assignment of all signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Collection: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique that can be used to observe the molecular ion with less fragmentation.

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Collection: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

Molecular Structure

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed and predictive spectral profile. The interpretations provided herein are grounded in established spectroscopic theory and are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. The self-validating nature of the combined spectroscopic data offers a high degree of confidence in the structural assignment of this and related molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 275087, this compound. Retrieved from [Link].

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link].

-

Mahajan, J. R., & Araújo, H. C. (1977). 13C chemical shifts in medium ring and macrocyclic ketolactones. Canadian Journal of Chemistry, 55(18), 3261-3267. Retrieved from [Link].

- Desai, H. K., & Pelletier, S. W. (1992). 13C-nmr Assignments for Lactone-Type Norditerpenoid Alkaloids.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link].

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432–455. Retrieved from [Link].

- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.

- Friedman, L., & Long, F. A. (1953). Mass Spectra of Six Lactones. Journal of the American Chemical Society, 75(12), 2832-2835.

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

- Naumov, S., & Belov, M. (2006). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 73(5), 794-800.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Solubility Profile of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth examination of the solubility profile of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (also known as phthalide-3-carboxylic acid), a key heterocyclic intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Due to a notable absence of publicly available quantitative solubility data for this compound, this guide synthesizes theoretical principles, predictive analysis based on structurally similar molecules, and comprehensive, field-proven experimental protocols. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility of this important chemical entity.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[4] A compound's ability to dissolve in a solvent system, be it aqueous media mimicking physiological conditions or organic solvents used in synthesis and formulation, governs its absorption, distribution, metabolism, and excretion (ADME) profile.[4] this compound, a derivative of phthalide, serves as a versatile building block in medicinal chemistry.[5][6] Its molecular architecture, featuring a lactone, a carboxylic acid, and an aromatic ring, presents a unique and complex solubility challenge. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, purification strategies, and the development of viable drug delivery systems.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a molecule's inherent physicochemical properties is the cornerstone of predicting its solubility. While experimental data for this compound is scarce, we can infer a likely profile by examining its structure and the known properties of its analogs, phthalic acid and phthalide.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | Phthalic Acid | Phthalide |

| Molecular Formula | C₉H₆O₄ | C₈H₆O₄ | C₈H₆O₂ |

| Molecular Weight | 178.14 g/mol [5] | 166.13 g/mol | 134.13 g/mol [7] |

| Melting Point | 150 °C[5] | 207 °C | 75 °C[7] |

| Predicted LogP | ~1.5 - 2.0 (estimated) | 0.7 | 0.8[7] |

| Predicted pKa | ~3.0 - 4.0 (estimated for carboxylic acid) | 2.89, 5.51 | Not Applicable |

| Structure | A fused bicyclic system with a lactone and a carboxylic acid. | An aromatic dicarboxylic acid. | A simple benzofuranone (lactone). |

Analysis of Structural Features Influencing Solubility

The structure of this compound suggests a nuanced solubility profile:

-

Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor.[8][9] This imparts a degree of hydrophilicity and is the primary driver for its acidic nature. The solubility in aqueous media is expected to be highly pH-dependent.

-

Lactone Ring: The ester linkage within the lactone ring is polar and can act as a hydrogen bond acceptor. This contributes to its potential solubility in polar aprotic solvents.

-

Benzofuran Core: The fused aromatic ring system is nonpolar and hydrophobic, which will limit its solubility in water but promote solubility in organic solvents.

Predicted Solubility in Various Solvent Classes

Based on the "like dissolves like" principle and data from its analogs, we can predict the following solubility behavior.[8][9]

Table 2: Predicted Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly to Slightly Soluble | The hydrophobic benzofuran core counteracts the hydrophilic carboxylic acid and lactone. Solubility is expected to increase significantly at higher pH due to deprotonation of the carboxylic acid. |

| Methanol, Ethanol | Moderately to Highly Soluble | The alcohol's ability to hydrogen bond with both the carboxylic acid and lactone, coupled with its alkyl chain's interaction with the aromatic ring, should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These solvents are excellent hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar functional groups and the overall molecule. |

| Acetone | Moderately Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonably good solvent. | |

| Nonpolar | Hexane, Toluene | Sparingly to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Slightly to Moderately Soluble | These solvents may offer a balance of polarity to interact with the functional groups and nonpolar character to solvate the aromatic core. |

This predicted profile underscores the necessity for empirical determination to establish a definitive understanding.

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the interplay of intermolecular forces. For a carboxylic acid like our compound of interest, several key principles are at play.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The ionization of the carboxylic acid group is the most significant factor influencing the aqueous solubility of this compound. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.

When the pH of the solution is below the pKa of the carboxylic acid, the un-ionized (protonated) form predominates. This form is less polar and thus less soluble in water. Conversely, when the pH is above the pKa, the ionized (deprotonated) carboxylate form is dominant. The resulting salt is significantly more polar and exhibits much higher aqueous solubility. This principle is fundamental in designing oral dosage forms, where the drug must dissolve in the varying pH environments of the gastrointestinal tract.

Solvent Polarity and Hydrogen Bonding

The ability of a solvent to form hydrogen bonds is a critical factor in the dissolution of compounds with hydrogen-bonding functional groups.[10]

-

Hydrogen Bond Donors (HBD): Solvents like water and alcohols can donate a hydrogen atom to the carbonyl oxygens of the lactone and carboxylic acid.

-

Hydrogen Bond Acceptors (HBA): Solvents like DMSO, DMF, acetone, and alcohols can accept a hydrogen atom from the carboxylic acid's hydroxyl group.

The most effective solvents will possess a combination of polarity to overcome the crystal lattice energy of the solid and the ability to engage in favorable hydrogen bonding interactions.

Experimental Determination of Solubility: A Practical Guide

Given the absence of published data, the following section provides detailed, step-by-step protocols for the experimental determination of the solubility of this compound. The classic shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12]

Protocol:

-